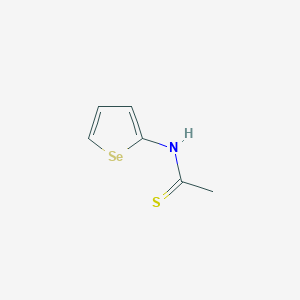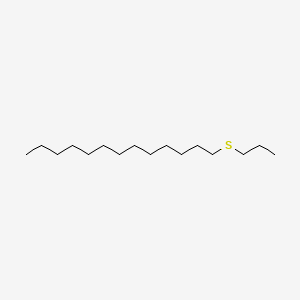
1-(Propylsulfanyl)tridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Propylsulfanyl)tridecane is an organic compound characterized by a long hydrocarbon chain with a propylsulfanyl group attached to one end. This compound falls under the category of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The presence of the propylsulfanyl group introduces sulfur into the molecule, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Propylsulfanyl)tridecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tridecane with a propylsulfanyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tridecane, allowing it to react with the propylsulfanyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions: 1-(Propylsulfanyl)tridecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Halogenated compounds and alkyl halides are common reagents in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, halogenated compounds, sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated derivatives.
科学研究应用
1-(Propylsulfanyl)tridecane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of sulfides and their derivatives. It also serves as a precursor for synthesizing more complex sulfur-containing molecules.
Biology: The compound’s interactions with biological molecules are of interest in understanding the role of sulfur in biochemical processes.
Medicine: Research into sulfur-containing compounds has implications for drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 1-(Propylsulfanyl)tridecane involves its ability to undergo various chemical transformations due to the presence of the propylsulfanyl group. The sulfur atom can participate in redox reactions, acting as both an electron donor and acceptor. This property makes the compound versatile in different chemical environments. Additionally, the long hydrocarbon chain provides hydrophobic characteristics, influencing its interactions with other molecules and surfaces.
相似化合物的比较
- 1-(Butylsulfanyl)tridecane
- 1-(Pentylsulfanyl)tridecane
- 1-(Hexylsulfanyl)tridecane
Comparison: 1-(Propylsulfanyl)tridecane is unique due to the specific length of its hydrocarbon chain and the propylsulfanyl group. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct physical and chemical properties, such as solubility, melting point, and reactivity. The presence of the propylsulfanyl group also imparts specific reactivity patterns, making it suitable for particular applications in research and industry.
属性
CAS 编号 |
66271-55-4 |
|---|---|
分子式 |
C16H34S |
分子量 |
258.5 g/mol |
IUPAC 名称 |
1-propylsulfanyltridecane |
InChI |
InChI=1S/C16H34S/c1-3-5-6-7-8-9-10-11-12-13-14-16-17-15-4-2/h3-16H2,1-2H3 |
InChI 键 |
OOPWHABAPSZATM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCSCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


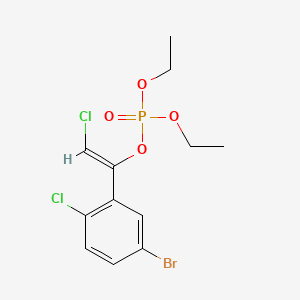
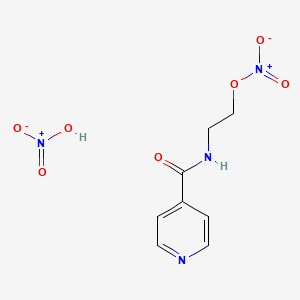


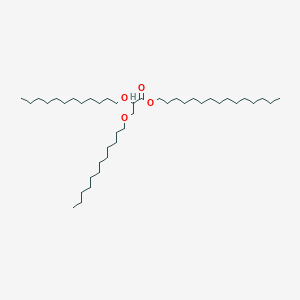
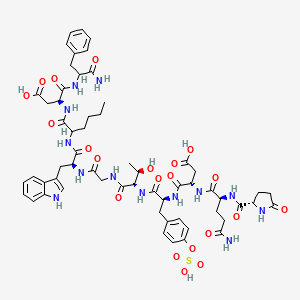
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
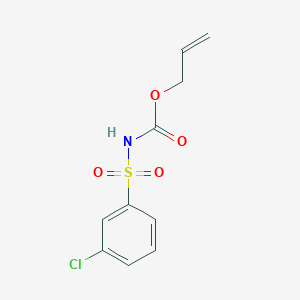
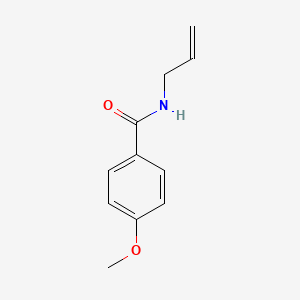
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
